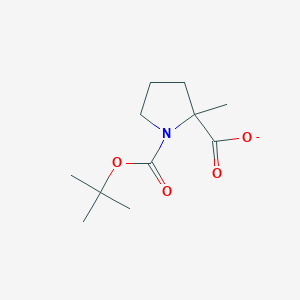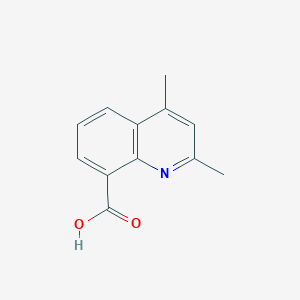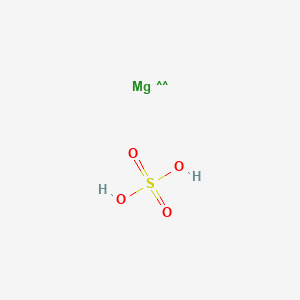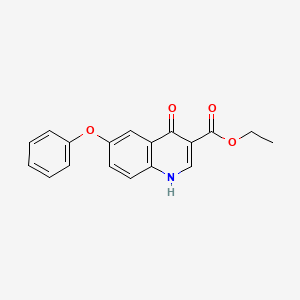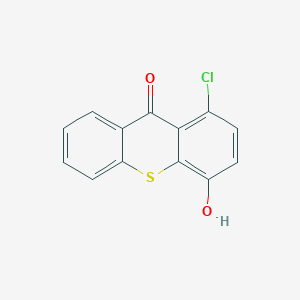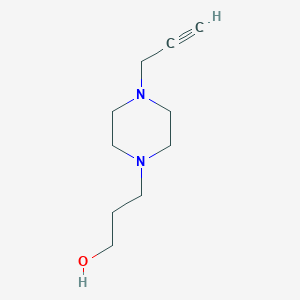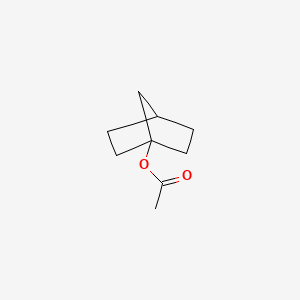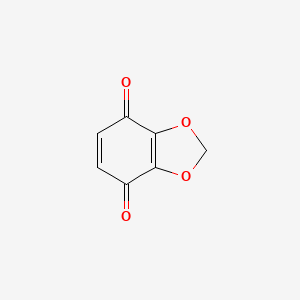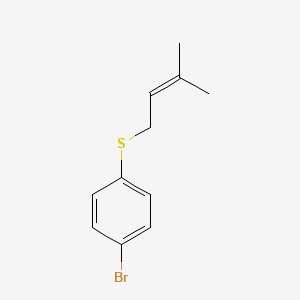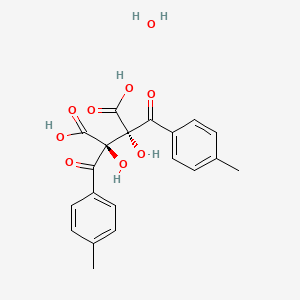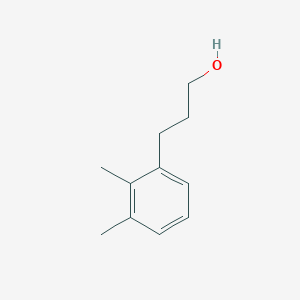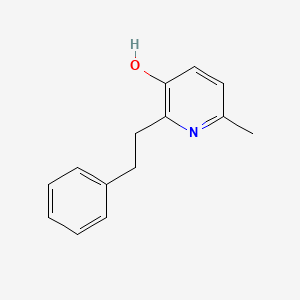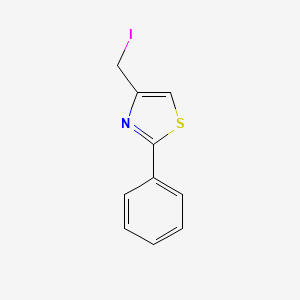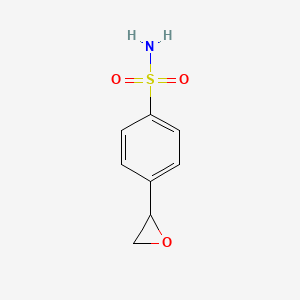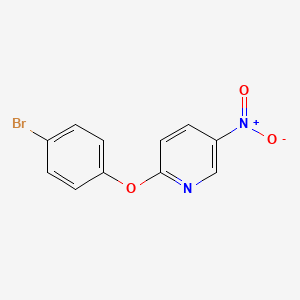
2-(4-Bromophenoxy)-5-nitropyridine
描述
2-(4-Bromophenoxy)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group at the 5-position and a 4-bromo-phenoxy group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-5-nitropyridine typically involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with 4-bromophenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-Bromophenoxy)-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like DMF or toluene.
Major Products Formed
Nucleophilic substitution: Substituted phenoxy-pyridines.
Reduction: 2-(4-Bromo-phenoxy)-5-amino-pyridine.
Coupling reactions: Biaryl compounds with various substituents.
科学研究应用
2-(4-Bromophenoxy)-5-nitropyridine has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Materials science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Chemical biology: It can serve as a probe or ligand in studies involving enzyme inhibition or receptor binding.
作用机制
The mechanism of action of 2-(4-Bromophenoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, while the phenoxy group can enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
2-(4-Bromo-phenoxy)-acetohydrazide: Shares the 4-bromo-phenoxy moiety but has different functional groups, leading to distinct chemical properties and applications.
2-(4-Bromo-phenoxy)-tetrahydropyran: Contains a tetrahydropyran ring instead of a pyridine ring, resulting in different reactivity and uses.
4-Bromophenylacetic acid: Lacks the nitro and pyridine groups, making it less versatile for certain applications.
Uniqueness
2-(4-Bromophenoxy)-5-nitropyridine is unique due to the combination of the nitro group and the 4-bromo-phenoxy moiety on the pyridine ring. This structural arrangement imparts specific electronic and steric properties that can be exploited in various chemical reactions and applications, making it a valuable compound in research and industry.
属性
分子式 |
C11H7BrN2O3 |
|---|---|
分子量 |
295.09 g/mol |
IUPAC 名称 |
2-(4-bromophenoxy)-5-nitropyridine |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H |
InChI 键 |
HIBSWRHUZCYNFL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
